Technical Whitepaper: 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide in Drug Discovery
Technical Whitepaper: 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic (target binding) and pharmacokinetic (ADME) profiles of drug candidates. 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS: 1018305-87-7) is a highly versatile, multi-domain scaffold. By combining a reactive primary amine, a basic piperazine core, and a lipophilic, non-acidic sulfonamide, this compound serves as an ideal linker or terminal pharmacophore in the development of targeted therapies, ranging from small-molecule inhibitors to complex delivery systems.
This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and validated experimental methodologies for its integration into drug discovery pipelines.
Chemical Identity & Structural Rationale
To effectively utilize this compound, researchers must understand the causality behind its structural design. The molecule is deliberately partitioned into three functional domains, each serving a distinct physicochemical purpose.
Physicochemical Properties
The following table summarizes the core quantitative data associated with the compound, providing a baseline for computational modeling and synthetic planning [1].
| Property | Value | Structural Rationale & Impact |
| CAS Number | 1018305-87-7 | Unique identifier for commercial procurement and database tracking. |
| Molecular Formula | C8H20N4O2S | High nitrogen content indicates significant basicity and aqueous solubility. |
| Molecular Weight | 236.34 g/mol | Low molecular weight allows for integration into larger ligands without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 | Restricted entirely to the primary amine. Once conjugated, the molecule acts solely as an H-bond acceptor, improving membrane permeability. |
| H-Bond Acceptors | 4 | Facilitates robust interactions with target protein backbones or solvent interfaces. |
| SMILES | O=S(N1CCN(CCN)CC1)(N(C)C)=O | Standardized input for in silico docking and QSAR modeling. |
Domain Analysis & Causality
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The 2-Aminoethyl Linker (Conjugation Site): The primary amine acts as a highly reactive nucleophile. The two-carbon (ethyl) spacer is critical; it provides enough flexibility to minimize steric hindrance from the bulky piperazine ring during synthetic coupling (e.g., amide bond formation or reductive amination).
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The Piperazine Core (Solubility Vector): Piperazine is a privileged scaffold. The nitrogen attached to the ethyl group is a tertiary amine (pKa ~7.5–8.5), meaning it will be partially protonated at physiological pH (7.4). This basic center dramatically enhances the aqueous solubility of otherwise lipophilic drug candidates.
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The N,N-Dimethylsulfonamide Group (Metabolic & Target Stability): Unlike primary sulfonamides ( −SO2NH2 ), which are acidic and notoriously bind to off-target metalloenzymes like carbonic anhydrase, the N,N-dimethylation removes the acidic proton. This prevents off-target binding, blocks Phase II N-glucuronidation, and increases the overall lipophilicity of the terminus, making it an excellent motif for occupying hydrophobic pockets in target proteins.
Mechanistic Applications in Medicinal Chemistry
The structural features of 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide make it highly applicable in two primary domains:
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Protease and Kinase Inhibitors: Piperazine sulfonamide cores have been extensively validated in antiviral research. For instance, structure-based design iterations utilizing piperazine sulfonamides have yielded highly potent HIV-1 protease inhibitors by engaging specific aspartate residues in the enzyme's binding pocket (). The N,N-dimethylsulfonamide group provides a stable, non-reactive surface that resists metabolic oxidation while maintaining critical hydrogen-bond acceptor interactions.
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Targeted Delivery Systems: Aminoethylpiperazine derivatives are frequently utilized in the synthesis of amphiphilic polymers and polyplexes for mRNA delivery. The protonatable nitrogens facilitate endosomal escape via the "proton sponge" effect, while the primary amine allows for direct grafting onto polymer backbones ().
Pharmacophore model illustrating the distinct functional domains of the compound.
Synthetic Integration & Experimental Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints to verify reaction success and metabolic stability.
Protocol: HATU-Mediated Amide Coupling
This protocol describes the conjugation of the compound's primary amine to a target carboxylic acid ligand.
Workflow for HATU-mediated amide coupling using the primary amine.
Step-by-Step Methodology:
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Preparation: Dissolve the target carboxylic acid (1.0 eq, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.
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Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
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Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid and ensure the subsequently added amine remains in its reactive free-base form.
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Coupling: Add 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.
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Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.
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Trustworthiness Check: The reaction is deemed successful only when the mass of the starting carboxylic acid is completely consumed, and the (M+H)+ peak corresponding to the conjugated product becomes the dominant signal.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over Na2SO4 , concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol: In Vitro Microsomal Stability Assay
Once conjugated, it is vital to confirm that the N,N-dimethylsulfonamide and piperazine core resist rapid hepatic clearance.
Step-by-Step Methodology:
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Incubation Setup: Prepare a 1 µM solution of the synthesized derivative in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
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Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
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Causality: NADPH serves as the essential electron donor for Cytochrome P450 (CYP) enzymes, which are responsible for Phase I oxidative metabolism (e.g., potential N-dealkylation of the piperazine ring).
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Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
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Validation: The tertiary nature of the N,N-dimethylsulfonamide should demonstrate high stability against Phase II glucuronidation, isolating any metabolic liability to the piperazine core.
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Conclusion
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide is a highly engineered chemical building block that solves multiple medicinal chemistry challenges simultaneously. By offering a reactive conjugation site, a solubility-enhancing basic core, and a metabolically stable, non-acidic hydrogen-bond acceptor, it enables researchers to rapidly optimize the pharmacokinetic and pharmacodynamic properties of novel therapeutics. Strict adherence to validated coupling and metabolic screening protocols ensures its successful integration into modern drug discovery pipelines.
References
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ACS Medicinal Chemistry Letters. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." (2017). Available at:[Link]
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ACS Applied Polymer Materials. "Effects of Amino Side Chain Chemistry on Polyaspartamide-Based Polyplexes for mRNA Delivery." (2021). Available at:[Link]
